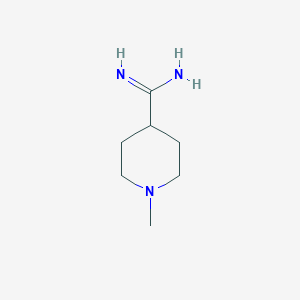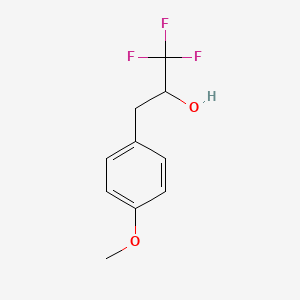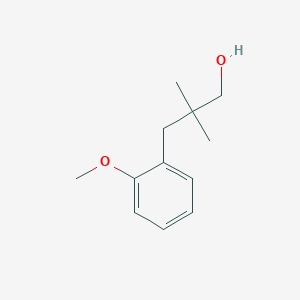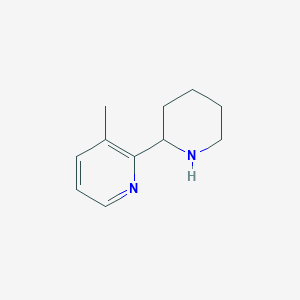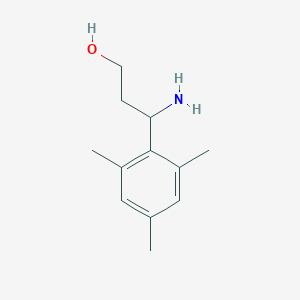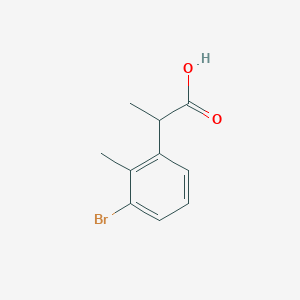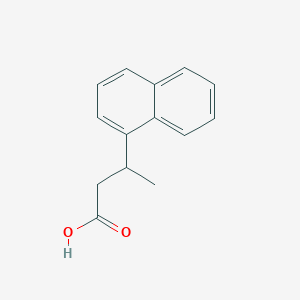
3-(Naphthalen-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-yl)butanoic acid is an organic compound with the molecular formula C14H14O2 It is characterized by a naphthalene ring attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)butanoic acid typically involves the Friedel-Crafts acylation of naphthalene with butanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Naphthalene+Butanoic acid derivativeAlCl33-(Naphthalen-1-yl)butanoic acid
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthalen-1-yl ketones or carboxylic acids.
Reduction: Naphthalen-1-yl alcohols.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(Naphthalen-1-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with biological membranes or proteins, affecting their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing biochemical pathways.
Comparación Con Compuestos Similares
- 3-(Naphthalen-1-yl)propanoic acid
- 3-(Naphthalen-1-yl)pentanoic acid
- 1-(Naphthalen-1-yl)butanoic acid
Comparison: 3-(Naphthalen-1-yl)butanoic acid is unique due to its specific chain length and position of the naphthalene ring. This structural uniqueness can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H14O2/c1-10(9-14(15)16)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) |
Clave InChI |
RTYRKKRZQSSAQN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
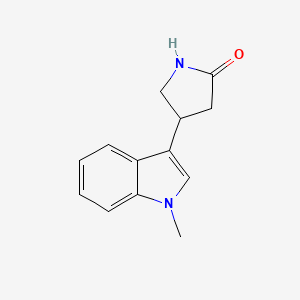

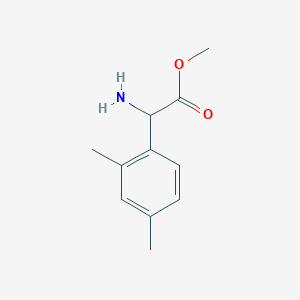
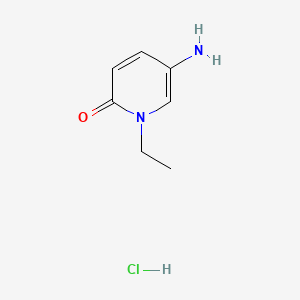
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
